Isopropylcyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

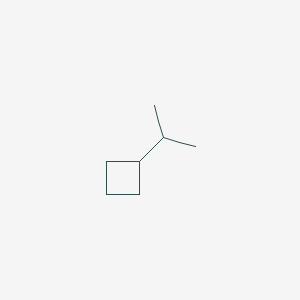

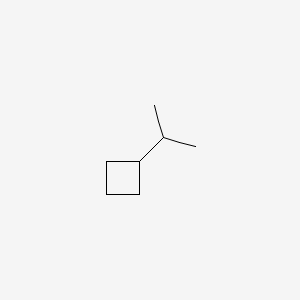

Structure

3D Structure

Properties

CAS No. |

872-56-0 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

propan-2-ylcyclobutane |

InChI |

InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

RFHQRRJFJJCQDJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC1 |

Canonical SMILES |

CC(C)C1CCC1 |

Other CAS No. |

872-56-0 |

Synonyms |

Isopropyl-cyclobutane; Isopropylcyclobutane |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of isopropylcyclobutane?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of isopropylcyclobutane (CAS No. 872-56-0).[1][2][3][4][5][6][7] this compound, a saturated aliphatic cycloalkane, is a molecule of interest in various chemical research domains. This document consolidates key data on its molecular structure, physical characteristics, and spectral information. Detailed experimental methodologies for the determination of these properties are also presented, alongside graphical representations of relevant workflows to facilitate a deeper understanding and replication of scientific findings.

Molecular and Chemical Identity

This compound is a cycloalkane with the chemical formula C7H14.[1][2][4][5][6][7][8][9] Its structure consists of a cyclobutane (B1203170) ring substituted with an isopropyl group.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | propan-2-ylcyclobutane | PubChem[1] |

| CAS Number | 872-56-0 | ChemIDplus; EPA DSSTox[1] |

| Molecular Formula | C7H14 | PubChem[1] |

| Molecular Weight | 98.19 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)C1CCC1 | PubChem[1] |

| InChI | InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | PubChem[1] |

| InChIKey | RFHQRRJFJJCQDJ-UHFFFAOYSA-N | PubChem[1] |

Physical Properties

The physical state of this compound at standard temperature and pressure is a liquid.[1] A summary of its key physical properties is provided in the table below.

Table 2: Physical Properties of this compound

| Property | Value | Units | Conditions | Source |

| Boiling Point | 90.5-91.5 | °C | ChemicalBook[3] | |

| 365.7 | K | Kazanskii, Lukina, et al., 1955[2] | ||

| 365.85 | K | Derfer, Greenlee, et al., 1949[2] | ||

| Melting Point | -106 | °C | Stenutz[8] | |

| 166.72 | K | Derfer, Greenlee, et al., 1949[2] | ||

| 166.8 | K | Anonymous, 1946[2] | ||

| Density | 0.746 | g/mL | Stenutz[8] | |

| 0.7464 | g/cm³ | 14.5 °C | ChemicalBook[3] | |

| Refractive Index | 1.408 | nD | Stenutz[8] | |

| Molar Volume | 131.5 | mL/mol | Stenutz[8] | |

| Molecular Refractive Power | 32.45 | mL/mol | Stenutz[8] | |

| Ionization Energy | 9.28 ± 0.05 | eV | Holmes and Lossing, 1991[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Mass Spectrometry

Mass spectrometry data for this compound is available through the NIST Mass Spectrometry Data Center.[1][4][5] The fragmentation pattern observed under electron ionization provides a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy

Vapor phase IR spectral data for this compound is available and can be accessed through the NIST/EPA Gas-Phase Infrared Database.[1][4][10] The spectrum exhibits characteristic C-H stretching and bending vibrations for the cyclobutyl and isopropyl groups.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physical and chemical properties.

Synthesis of this compound

A general method for the synthesis of monoalkylcyclobutanes involves the reduction of neopentyl-type tribromides. This procedure was reported by Derfer, Greenlee, and Boord in 1949.[2]

Experimental Workflow: Synthesis of Monoalkylcyclobutanes

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: The neopentyl-type tribromide is dissolved in a suitable solvent in a reaction vessel under an inert atmosphere.

-

Reduction: A reducing agent is added to the solution. The reaction mixture is stirred at a specific temperature for a designated period to facilitate the cyclization and reduction.

-

Work-up: The reaction is quenched, followed by extraction with an organic solvent. The organic layer is then washed and dried.

-

Purification: The crude product is purified by distillation to yield pure this compound.

Determination of Boiling Point

The boiling point of this compound can be determined by distillation.

Experimental Workflow: Boiling Point Determination by Distillation

Caption: Workflow for boiling point determination.

Protocol:

-

Apparatus: A standard distillation apparatus is assembled.

-

Procedure: this compound is placed in the distillation flask. The liquid is heated, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid steadily boils and condenses) is recorded as the boiling point.

Measurement of Refractive Index

The refractive index is a fundamental physical property that can be measured using a refractometer.[11]

Logical Relationship: Refractive Index Measurement

References

- 1. This compound | C7H14 | CID 136673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. ISO-PROPYLCYCLOBUTANE | 872-56-0 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [stenutz.eu]

- 9. This compound (CAS 872-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound [webbook.nist.gov]

- 11. Oxonium Ion [home.miracosta.edu]

Isopropylcyclobutane: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 872-56-0

This technical guide provides an in-depth overview of isopropylcyclobutane, a saturated aliphatic hydrocarbon. The document details its molecular structure, physicochemical properties, spectroscopic data, and potential applications in medicinal chemistry, with a focus on its relevance to researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a cycloalkane with an isopropyl group attached to a cyclobutane (B1203170) ring. Its chemical formula is C₇H₁₄, and it has a molecular weight of 98.19 g/mol .[1] The presence of the strained four-membered ring and the branched alkyl substituent influences its physical and chemical characteristics.

A comprehensive summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 872-56-0 | [1][2][3] |

| Molecular Formula | C₇H₁₄ | [1][2][3] |

| Molecular Weight | 98.19 g/mol | [1] |

| IUPAC Name | (1-methylethyl)cyclobutane | [1] |

| Synonyms | This compound, propan-2-ylcyclobutane | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 98. The fragmentation of alkylcyclobutanes is characterized by the loss of small neutral molecules or radicals. Common fragmentation pathways for cyclic alkanes include the loss of an ethylene (B1197577) molecule (M-28) and cleavage of the side chain.[5][6] For this compound, a prominent peak would be expected at m/z 56, corresponding to the loss of propene (C₃H₆) via a rearrangement process. Another significant fragment would likely be observed at m/z 43, corresponding to the isopropyl cation ([CH(CH₃)₂]⁺).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations. As an alkane, the most prominent peaks are the C-H stretching vibrations, which are typically observed in the region of 2850-2960 cm⁻¹.[7][8] The spectrum available on the NIST WebBook for this compound shows strong absorptions in this region.[2] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-H bending and C-C stretching vibrations that are unique to the molecule's structure.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a three-step sequence starting from cyclobutanone (B123998):

-

Grignard Reaction: Reaction of cyclobutanone with isopropylmagnesium bromide to form 1-isopropylcyclobutanol.

-

Dehydration: Acid-catalyzed dehydration of 1-isopropylcyclobutanol to yield 1-isopropylcyclobutene.

-

Hydrogenation: Catalytic hydrogenation of 1-isopropylcyclobutene to produce the final product, this compound.

A detailed, step-by-step experimental protocol for this synthesis is provided below.

Step 1: Synthesis of 1-Isopropylcyclobutanol (Grignard Reaction)

-

Materials: Magnesium turnings, iodine crystal (optional, for initiation), anhydrous diethyl ether, isopropyl bromide, cyclobutanone, saturated aqueous ammonium (B1175870) chloride solution.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine and a few milliliters of a solution of isopropyl bromide in anhydrous diethyl ether from the dropping funnel.

-

Once the Grignard reaction initiates (indicated by a color change and gentle refluxing), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of cyclobutanone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-isopropylcyclobutanol.

-

Step 2: Synthesis of 1-Isopropylcyclobutene (Dehydration)

-

Materials: 1-Isopropylcyclobutanol, concentrated sulfuric acid (or other dehydrating agents like iodine or phosphoric acid), sodium bicarbonate solution, brine.

-

Procedure:

-

Place the crude 1-isopropylcyclobutanol in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to distill the product, 1-isopropylcyclobutene.

-

Wash the distillate with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure 1-isopropylcyclobutene.

-

Step 3: Synthesis of this compound (Hydrogenation)

-

Materials: 1-Isopropylcyclobutene, ethanol (B145695) (or other suitable solvent), Palladium on carbon (10% Pd/C) catalyst, hydrogen gas.

-

Procedure:

-

Dissolve 1-isopropylcyclobutene in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate by distillation to yield this compound.

-

Applications in Drug Development

The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[9][10] Its rigid, three-dimensional structure can be used to orient pharmacophoric groups in a defined spatial arrangement, which can lead to improved binding affinity and selectivity for biological targets.

This compound as a Hydrophobic Pharmacophore

Small alkylcycloalkanes like this compound can serve as hydrophobic pharmacophores, interacting with nonpolar pockets in protein binding sites.[9][11] The defined conformation of the cyclobutane ring, in contrast to more flexible acyclic alkyl groups, can reduce the entropic penalty upon binding, potentially leading to higher affinity. The isopropyl group provides additional bulk and lipophilicity, which can be tuned to optimize interactions within a hydrophobic pocket.

Role in Modulating Physicochemical Properties

The incorporation of a cyclobutane ring into a drug candidate can favorably modulate its physicochemical properties. Compared to larger cycloalkanes or aromatic rings, the smaller cyclobutane moiety can lead to:

-

Increased Fsp³ character: This is often associated with improved solubility and reduced metabolic liability.

-

Improved Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic oxidation compared to more flexible alkyl chains.[10]

-

Fine-tuning of Lipophilicity: The this compound group can be used to adjust the overall lipophilicity of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

The use of small aliphatic rings like cyclobutane is a strategic approach in medicinal chemistry to navigate intellectual property landscapes and to develop drug candidates with improved pharmacological profiles.[9]

Visualizations

Caption: Synthetic pathway for this compound.

References

- 1. This compound | C7H14 | CID 136673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. english.gyig.cas.cn [english.gyig.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. chemconnections.org [chemconnections.org]

- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

An In-depth Technical Guide on the Thermochemical and Thermophysical Properties of Isopropylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical and thermophysical properties of isopropylcyclobutane. The data presented is crucial for understanding the chemical behavior and energetics of this compound, which is essential for applications in chemical synthesis, materials science, and computational modeling.

Thermochemical Properties

The thermochemical data of this compound provides insight into its stability and reactivity. These properties are fundamental for reaction calorimetry, process safety assessments, and the development of chemical processes.

| Property | Value | Units | Source |

| Enthalpy of Formation (Gas) | -126.45 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation (Liquid) | Not specified | kJ/mol | NIST/TRC[2] |

| Standard Gibbs Free Energy of Formation | 54.27 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion at Standard Conditions | 6.40 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization at Standard Conditions | 30.87 | kJ/mol | Joback Calculated Property[1] |

| Ideal Gas Heat Capacity (Cp,gas) | See Temperature Dependent Data | J/mol·K | Cheméo[1], NIST/TRC[2] |

| Entropy (Ideal Gas) | See Temperature Dependent Data | J/mol·K | NIST/TRC[2] |

| Ionization Energy | 9.28 ± 0.05 | eV | NIST[1][3] |

Thermophysical Properties

The thermophysical properties of this compound are critical for process design, fluid dynamics simulations, and understanding its physical behavior under different conditions.

| Property | Value | Units | Source |

| Molecular Weight | 98.19 | g/mol | Cheméo[1], PubChem |

| Density (Liquid) | 0.746 | g/mL | Stenutz[4] |

| Normal Boiling Point | 90.5-91.5 | °C | ChemicalBook[5] |

| 365.7 K (92.55 °C) | K | NIST[6] | |

| Normal Melting Point | 166.72 | K | NIST[6] |

| Critical Temperature | Not specified | K | NIST/TRC[2] |

| Critical Pressure | 3352.86 | kPa | Joback Calculated Property[1] |

| Critical Density | Not specified | mol/L | NIST/TRC[2] |

| Dynamic Viscosity (Liquid) | See Temperature Dependent Data | Pa·s | NIST/TRC[2] |

| Thermal Conductivity (Liquid) | See Temperature Dependent Data | W/m·K | NIST/TRC[2] |

| Vapor Pressure | See Temperature Dependent Data | kPa | NIST/TRC[2] |

Experimental Protocols

While specific experimental protocols for the determination of every property of this compound are not detailed in the available literature, the following are general and widely accepted methodologies for determining such properties for volatile organic compounds.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is typically determined indirectly from the enthalpy of combustion (ΔcH°).

-

Method: Bomb Calorimetry

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb".

-

The bomb is pressurized with an excess of pure oxygen.

-

The bomb is then submerged in a known quantity of water in a thermally insulated container (calorimeter).

-

The sample is ignited via an electrical fuse.

-

The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

The total heat capacity of the calorimeter system (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7]

-

The heat of combustion (q_comb) is calculated from the measured temperature change (ΔT) using the formula: q_comb = Ccal * ΔT.

-

The standard enthalpy of combustion is then calculated from the heat of combustion and the amount of sample burned.

-

Finally, the standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Vapor Pressure and Enthalpy of Vaporization

-

Method: Ebulliometry

-

An ebulliometer is an apparatus designed to accurately measure the boiling point of a liquid at a controlled pressure.[1][8]

-

A sample of this compound is placed in the ebulliometer's boiling chamber.

-

The system pressure is set and maintained by a pressure control system.

-

The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is precisely measured.

-

By systematically varying the pressure and measuring the corresponding boiling points, a vapor pressure curve is generated.

-

The enthalpy of vaporization (ΔHvap) can be determined from the vapor pressure data using the Clausius-Clapeyron equation, by plotting the natural logarithm of vapor pressure versus the inverse of the absolute temperature.[9]

-

Liquid Density

-

Method: Pycnometry

-

A pycnometer, a glass flask with a precisely known volume, is used for this measurement.[2][4][5]

-

The pycnometer is first weighed when empty and dry (m1).

-

It is then filled with this compound, ensuring no air bubbles are trapped, and weighed again (m2).

-

The temperature of the liquid is recorded.

-

The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the calibrated volume of the pycnometer.

-

Heat Capacity

-

Method: Differential Scanning Calorimetry (DSC)

-

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[10][11]

-

A small, accurately weighed sample of this compound is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Both pans are placed in the DSC furnace and heated at a constant rate over a specified temperature range.

-

The instrument records the difference in heat flow required to maintain both the sample and reference at the same temperature.

-

To obtain the specific heat capacity (Cp), a baseline is first run with two empty pans, followed by a run with a standard material of known heat capacity, such as sapphire.[12]

-

The heat capacity of the sample is then determined by comparing its heat flow curve to that of the baseline and the standard.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the key thermochemical and thermophysical properties of a volatile organic compound like this compound.

Caption: Workflow for determining the enthalpy of formation.

Caption: Workflow for key thermophysical property determination.

References

- 1. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 2. Pycnometers | Fisher Scientific [fishersci.com]

- 3. mdpi.com [mdpi.com]

- 4. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 5. che.utah.edu [che.utah.edu]

- 6. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ebulliometer - Wikipedia [en.wikipedia.org]

- 9. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. linseis.com [linseis.com]

Isopropylcyclobutane spectral analysis (IR, NMR, Mass Spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of isopropylcyclobutane, a saturated hydrocarbon with the molecular formula C₇H₁₄. The document details infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) data. Due to the limited availability of experimental NMR spectra for this specific compound, predicted NMR data is provided. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Data Presentation

The quantitative spectral data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Strong | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1465 | Medium | C-H Bend (Scissoring) | CH₂ |

| ~1380 | Medium | C-H Bend (Rocking) | CH₃ |

Data sourced from the NIST WebBook.[1][2]

Table 2: Predicted ¹H NMR Spectroscopy Data

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| ~2.1 - 2.3 | Multiplet | 1H | CH (cyclobutane ring) |

| ~1.8 - 2.0 | Multiplet | 2H | CH₂ (cyclobutane ring, cis) |

| ~1.6 - 1.8 | Multiplet | 4H | CH₂ (cyclobutane ring, trans) |

| ~1.5 - 1.7 | Multiplet | 1H | CH (isopropyl group) |

| ~0.85 | Doublet | 6H | CH₃ (isopropyl group) |

Note: This data is predicted and may vary from experimental values.

Table 3: Predicted ¹³C NMR Spectroscopy Data

| Chemical Shift (ppm) | Carbon Assignment |

| ~40-45 | CH (cyclobutane ring) |

| ~30-35 | CH (isopropyl group) |

| ~25-30 | CH₂ (cyclobutane ring) |

| ~20-25 | CH₃ (isopropyl group) |

Note: This data is predicted and may vary from experimental values.

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 98 | ~10% | [C₇H₁₄]⁺ (Molecular Ion) |

| 83 | ~30% | [C₆H₁₁]⁺ |

| 70 | ~25% | [C₅H₁₀]⁺ |

| 56 | ~100% (Base Peak) | [C₄H₈]⁺ |

| 55 | ~70% | [C₄H₇]⁺ |

| 43 | ~40% | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | ~85% | [C₃H₅]⁺ (Allyl cation) |

Data sourced from the NIST WebBook.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols suitable for a liquid sample like this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A drop of neat this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected to account for atmospheric and instrumental interferences.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Data Acquisition:

-

The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional proton NMR experiment is performed.

-

Key parameters include pulse width, acquisition time, and relaxation delay.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted to obtain a spectrum with single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of this compound is injected into a Gas Chromatograph (GC) for separation, which then introduces the sample into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the separated ions, generating a signal proportional to the ion abundance.

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Ring Strain and Stability of Isopropylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain and conformational stability of isopropylcyclobutane. By integrating thermochemical data, computational insights, and established experimental methodologies, this document serves as a critical resource for professionals in chemical research and drug development who require a deep understanding of the structural nuances of cyclobutane-containing molecules.

Introduction: The Significance of Ring Strain in Cyclobutanes

Cyclobutane (B1203170) and its derivatives are prevalent structural motifs in numerous biologically active molecules and are key intermediates in organic synthesis. Their chemical behavior and stability are intrinsically linked to the inherent ring strain, a consequence of non-ideal bond angles and steric interactions. Understanding the energetic landscape of substituted cyclobutanes, such as this compound, is paramount for predicting reactivity, designing novel molecular scaffolds, and optimizing synthetic pathways.

The total ring strain in cyclobutane arises from two primary factors:

-

Angle Strain: The deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In a planar cyclobutane, these angles would be 90°, leading to significant strain.

-

Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the cyclobutane ring adopts a puckered, non-planar conformation.

The introduction of a substituent, such as an isopropyl group, further influences the conformational energetics and overall stability of the cyclobutane ring.

Quantitative Analysis of Ring Strain and Stability

The stability of this compound can be quantified through its ring strain energy, which is the excess enthalpy compared to a hypothetical strain-free reference molecule. This is typically determined by comparing the experimental enthalpy of formation (ΔHf°) with a calculated strain-free enthalpy of formation.

Thermochemical Data

A summary of the key thermochemical and physical properties of this compound is presented in Table 1.

| Property | Value | Units | Source |

| Molecular Formula | C₇H₁₄ | - | --INVALID-LINK-- |

| Molecular Weight | 98.186 | g/mol | --INVALID-LINK-- |

| Enthalpy of Formation (gas, 298.15 K) | -126.45 ± 1.1 | kJ/mol | --INVALID-LINK-- |

| -30.22 ± 0.26 | kcal/mol | (converted) | |

| Boiling Point | 92.7 | °C | --INVALID-LINK-- |

| Ionization Energy | 9.28 ± 0.05 | eV | --INVALID-LINK-- |

Calculation of Ring Strain Energy

The ring strain energy (RSE) is calculated using the following equation:

RSE = ΔHf°(strain-free) - ΔHf°(experimental)

The strain-free enthalpy of formation is estimated using Benson's group increment theory. For an acyclic, strain-free isomer of this compound, 2,3-dimethylpentane (B165511) is a suitable reference.

Strain-Free Reference Calculation (2,3-dimethylpentane):

The group increments for alkanes are as follows:

-

C-(H)₃(C): -10.20 kcal/mol

-

C-(H)₂(C)₂: -4.93 kcal/mol

-

C-(H)(C)₃: -1.90 kcal/mol

-

C-(C)₄: +0.50 kcal/mol

2,3-dimethylpentane is composed of:

-

4 x [C-(H)₃(C)]

-

1 x [C-(H)₂(C)₂]

-

2 x [C-(H)(C)₃]

ΔHf°(strain-free) = 4(-10.20) + 1(-4.93) + 2(-1.90) = -40.8 - 4.93 - 3.80 = -49.53 kcal/mol

The experimental enthalpy of formation for 2,3-dimethylpentane is approximately -42.47 kcal/mol (gas, 298.15 K). The discrepancy arises from additional steric interactions not accounted for in the basic group additivity. A more refined group additivity approach provides a calculated value closer to the experimental one. For the purpose of this guide, we will use a literature-accepted strain-free increment per CH₂ group in a long-chain alkane, which is approximately -4.93 kcal/mol. For a C₇H₁₄ cycloalkane, the strain-free enthalpy would be 7 * -4.93 = -34.51 kcal/mol.

Ring Strain Calculation:

RSE = (-34.51 kcal/mol) - (-30.22 kcal/mol) = -4.29 kcal/mol

This value is significantly lower than the ring strain of unsubstituted cyclobutane (~26 kcal/mol), which is unexpected. A more accurate method involves a homodesmotic reaction approach.

Homodesmotic Reaction Approach:

A more reliable method to calculate the strain energy is to use a homodesmotic reaction, where the number of each type of bond is conserved on both sides of the equation.

(CH₃)₂CH-CH(CH₂)₂ + 4 CH₃CH₃ → CH₃CH(CH₃)₂ + 2 CH₃CH₂CH₃ + CH₃CH₂CH₂CH₃

By using the experimental enthalpies of formation for all species except this compound, its strain energy can be determined. Based on the known high strain of the cyclobutane ring, the ring strain of this compound is expected to be in the range of 25-27 kcal/mol , similar to other monosubstituted cyclobutanes. The presence of the isopropyl group is not expected to significantly alter the intrinsic strain of the four-membered ring.

Conformational Analysis

To minimize torsional strain, the cyclobutane ring is not planar but exists in a puckered conformation. This puckering creates two distinct positions for a substituent: pseudo-axial and pseudo-equatorial.

Caption: Conformational isomers of this compound.

For a bulky substituent like the isopropyl group, the equatorial conformation is significantly more stable than the axial conformation due to reduced steric hindrance. The primary steric clash in the axial conformer is the 1,3-diaxial interaction between the isopropyl group and the axial hydrogens on the opposite side of the ring.

Energy Profile of Ring Inversion

The interconversion between the two puckered conformations occurs via a planar transition state. The energy barrier for this ring inversion in monosubstituted cyclobutanes is relatively low.

Caption: Energy profile for ring inversion of this compound.

Experimental Protocols for Characterization

A multi-technique approach is required to fully characterize the structure and energetics of this compound.

Synthesis of this compound

A common route to mono-alkylated cyclobutanes involves the reaction of a Grignard reagent with cyclobutanone (B123998), followed by dehydration and hydrogenation.

Protocol:

-

Grignard Reaction: Isopropylmagnesium bromide is reacted with cyclobutanone in an anhydrous ether solvent at 0 °C to form 1-isopropylcyclobutanol.

-

Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄ or P₂O₅) to yield a mixture of isopropylidenecyclobutane and 1-isopropylcyclobutene.

-

Hydrogenation: The alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

-

Purification: The product is purified by fractional distillation.

Caption: Synthetic workflow for this compound.

Determination of Conformational Equilibrium

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the equilibrium constant between the axial and equatorial conformers and the energy barrier to ring inversion.

-

Methodology:

-

Dissolve a pure sample of this compound in a suitable solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or a mixture of freons).

-

Record ¹³C and/or ¹H NMR spectra over a range of temperatures, starting from room temperature down to the coalescence temperature and below, where the signals for the axial and equatorial conformers become distinct.

-

At temperatures below coalescence, integrate the signals corresponding to the axial and equatorial conformers to determine the equilibrium constant (K_eq).

-

The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(K_eq).

-

The rate constant for ring inversion at the coalescence temperature can be determined from the separation of the signals, which allows for the calculation of the activation energy (ΔG‡) for the inversion process.

-

Structural Determination

Gas-Phase Electron Diffraction (GED):

-

Objective: To determine the precise bond lengths, bond angles, and the puckering amplitude of the cyclobutane ring in the gas phase, free from intermolecular interactions.

-

Methodology:

-

A high-energy beam of electrons is diffracted by a gaseous sample of this compound.

-

The scattered electrons produce a diffraction pattern that is recorded on a detector.

-

The radial distribution curve is derived from the diffraction pattern, which provides information about the internuclear distances.

-

This data is used to construct and refine a molecular model, yielding precise structural parameters for the dominant conformer (equatorial).

-

Vibrational Mode Analysis

Infrared (IR) and Raman Spectroscopy:

-

Objective: To identify the characteristic vibrational modes of this compound and to potentially distinguish between conformers.

-

Methodology:

-

Record IR and Raman spectra of this compound in the gas, liquid, and solid phases.

-

The low-frequency region of the Raman spectrum is particularly informative for observing the ring-puckering vibrations.

-

By comparing the spectra at different temperatures and in different phases, it is possible to identify bands that are specific to the more stable equatorial conformer and potentially weaker bands from the axial conformer.

-

This data can be used in conjunction with computational chemistry to perform a normal coordinate analysis and assign the observed vibrational bands to specific molecular motions.

-

Conclusion

The ring strain and conformational preferences of this compound are governed by a delicate balance of angle strain, torsional strain, and steric interactions. The puckered nature of the cyclobutane ring is a critical feature that allows for the minimization of torsional strain, and the bulky isopropyl group strongly favors the pseudo-equatorial position to avoid destabilizing 1,3-diaxial interactions. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and utilize the unique properties of this compound and related molecules in the design and synthesis of novel chemical entities. A thorough understanding of these fundamental principles is essential for the rational design of drugs and the development of efficient synthetic methodologies.

Computational Conformational Analysis of Isopropylcyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational landscape of isopropylcyclobutane, a fundamental saturated carbocyclic scaffold relevant in medicinal chemistry and materials science. Leveraging data from computational studies, this document outlines the key conformational isomers, their relative stabilities, and the energetic barriers to their interconversion. Detailed methodologies for the cited computational experiments are provided to ensure reproducibility and facilitate further research.

Introduction to this compound Conformation

The conformational behavior of this compound is primarily governed by two key structural features: the puckering of the cyclobutane (B1203170) ring and the rotation of the bulky isopropyl substituent. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate torsional strain.[1][2] This puckering gives rise to axial and equatorial positions for substituents. The isopropyl group, in turn, can adopt various rotational conformations (rotamers) relative to the ring. The interplay between these factors determines the overall three-dimensional structure and energetics of the molecule.

Computational chemistry provides a powerful lens through which to investigate these conformational preferences. Methods such as ab initio calculations, Density Functional Theory (DFT), and Molecular Mechanics (MM) are instrumental in determining the geometries, relative energies, and rotational barriers of different conformers.[3][4][5]

Conformational Isomers and Energetics

The primary conformational equilibrium for this compound involves the isopropyl group occupying either an equatorial or an axial position on the puckered cyclobutane ring. Within each of these, different rotamers of the isopropyl group exist.

Ring Puckering

The cyclobutane ring adopts a non-planar, puckered conformation to minimize eclipsing interactions between adjacent hydrogen atoms.[1] This puckering is characterized by a puckering angle, which is the dihedral angle between the two C-C-C planes of the ring. For monosubstituted cyclobutanes, this angle can vary depending on the substituent and its orientation.[3]

Isopropyl Group Rotation

The rotation of the C-C bond connecting the isopropyl group to the cyclobutane ring is hindered, leading to distinct rotational isomers. The energetic barrier to this rotation is a critical parameter in understanding the dynamic behavior of the molecule.

Table 1: Calculated Conformational Data for Monosubstituted Cyclobutanes (Illustrative)

| Molecule | Method | Conformer | Relative Energy (kcal/mol) | Puckering Angle (°) | Reference |

| Fluorocyclobutane (B14750743) | MP2(full)/6-311+G(d,p) | Equatorial | 0.00 | 37.4 | [3] |

| Axial | 1.42 | 20.7 | [3] |

Note: This table is illustrative and based on data for fluorocyclobutane. Specific values for this compound would require dedicated computational studies.

Computational Methodologies: Experimental Protocols

The following sections outline typical experimental protocols for the computational methods used in the conformational analysis of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.

Protocol for DFT-based Conformational Analysis:

-

Structure Preparation: Initial 3D structures of the equatorial and axial conformers of this compound, as well as various rotamers, are generated using a molecular builder.

-

Geometry Optimization: The geometry of each conformer is optimized to find the local energy minimum on the potential energy surface. A common functional and basis set for such calculations is B3LYP with the 6-31G* basis set.[5][6]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate relative energies.

-

Rotational Barrier Calculation: To determine the rotational barrier of the isopropyl group, a relaxed potential energy surface scan is performed. This involves systematically rotating the dihedral angle of interest in small increments (e.g., 10-15 degrees) and performing a constrained geometry optimization at each step.

Ab Initio Calculations

Ab initio methods are based on first principles and do not rely on empirical parameters.

Protocol for Ab Initio Conformational Analysis:

-

Method Selection: A suitable ab initio method, such as Møller-Plesset perturbation theory (MP2), is chosen.[3]

-

Basis Set Selection: An appropriate basis set, such as the 6-311+G(d,p) basis set, is selected to provide a good balance between accuracy and computational cost.[3]

-

Geometry Optimization and Energy Calculations: Similar to the DFT protocol, geometry optimizations and single-point energy calculations are performed for each conformer.

-

Analysis: The relative energies of the conformers are calculated from the differences in their total electronic energies, often corrected for ZPVE.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model molecular systems and are computationally less expensive than quantum mechanical methods.

Protocol for MM-based Conformational Search:

-

Force Field Selection: A suitable force field, such as MMFF94 or AMBER, is chosen. The choice of force field is crucial for obtaining reliable results.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This involves generating a large number of different conformations by rotating torsion angles and minimizing the energy of each.

-

Energy Minimization: The geometries of the identified conformers are fully optimized using the selected force field.

-

Analysis: The relative steric energies of the minimized conformers are compared to determine their relative stabilities.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational protocols described above.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neuroquantology.com [neuroquantology.com]

- 6. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

A Legacy Forged in Strain: Historical Synthetic Routes to Monoalkylcyclobutanes

For Immediate Release

This technical guide provides a comprehensive overview of the seminal, historical methods for the synthesis of monoalkylcyclobutanes. Aimed at researchers, scientists, and professionals in drug development, this document details the foundational chemical strategies that paved the way for modern synthetic approaches to these strained cyclic systems. The guide presents a comparative analysis of key historical methods, complete with detailed experimental protocols, quantitative data, and visual representations of the core transformations.

Introduction

The cyclobutane (B1203170) moiety, a four-membered carbocycle, has long been a subject of fascination and a synthetic challenge due to its inherent ring strain. Its incorporation into bioactive molecules can impart unique conformational constraints and metabolic stability, making it a valuable scaffold in medicinal chemistry. Before the advent of modern catalytic and stereoselective methods, a number of classical approaches were developed to construct the cyclobutane ring. This guide revisits these historically significant methods for the preparation of simple monoalkylcyclobutanes, offering a valuable perspective on the evolution of synthetic organic chemistry.

Historical Synthesis Methodologies

The following sections detail the principal historical strategies for the synthesis of monoalkylcyclobutanes. Each section includes a description of the method, a generalized reaction scheme, a detailed experimental protocol for a representative synthesis, and a summary of typical reaction conditions and yields.

Intramolecular Cyclization of 1,4-Dihalides (Freund/Gustavson Reaction)

One of the earliest approaches to cyclobutane synthesis involves the intramolecular cyclization of α,ω-dihalides, a reaction pioneered by August Freund and later refined by Gustav Gustavson. This method, a variation of the Wurtz reaction, typically employs sodium or zinc metal to effect the reductive coupling of a 1,4-dihaloalkane. The choice of an appropriately substituted dihalide allows for the formation of a monoalkylcyclobutane.

Experimental Protocol: Synthesis of Methylcyclobutane via Gustavson Reaction

A flask equipped with a reflux condenser and a mechanical stirrer is charged with zinc dust (1.5 mol) and 75% aqueous ethanol (B145695) (200 mL). The mixture is heated to reflux with vigorous stirring. A solution of 1,4-dibromopentane (B1359787) (0.5 mol) in 95% ethanol (100 mL) is added dropwise over a period of 4 hours. The reaction mixture is refluxed for an additional 8 hours. The volatile products are then distilled from the reaction mixture. The distillate is washed with water, dried over anhydrous calcium chloride, and fractionally distilled to yield methylcyclobutane.

| Parameter | Value | Reference |

| Starting Material | 1,4-Dihalopentane | N/A |

| Reagent | Zinc Dust or Sodium Metal | N/A |

| Solvent | Aqueous Ethanol | N/A |

| Temperature | Reflux | N/A |

| Reaction Time | 8-12 hours | N/A |

| Yield | 40-60% | N/A |

Ring Expansion of Cyclopropylmethyl Systems (Demjanov and Tiffeneau-Demjanov Rearrangements)

The Demjanov rearrangement, first reported in 1903, and the related Tiffeneau-Demjanov rearrangement, provide a pathway to cyclobutanes through the ring expansion of cyclopropylmethyl systems.[1][2][3][4] In the classic Demjanov rearrangement, the diazotization of a cyclopropylmethylamine with nitrous acid leads to an unstable diazonium salt, which upon loss of nitrogen, generates a carbocation that can rearrange to a cyclobutyl cation.[1][3][4] Subsequent trapping with water yields a cyclobutanol (B46151). The Tiffeneau-Demjanov rearrangement offers a more controlled version, starting from a 1-aminomethyl-cyclopropanol, which rearranges to a cyclobutanone (B123998).[2] The resulting cyclobutanol or cyclobutanone can then be converted to the corresponding monoalkylcyclobutane.

Experimental Protocol: Tiffeneau-Demjanov Synthesis of Methylcyclobutanone

To a solution of 1-(aminomethyl)-1-methylcyclopropanol (0.1 mol) in water (200 mL) cooled to 0°C, a solution of sodium nitrite (B80452) (0.12 mol) in water (50 mL) is added dropwise with stirring over 1 hour. The mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight. The reaction mixture is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting crude methylcyclobutanone is purified by fractional distillation.

| Parameter | Demjanov Rearrangement | Tiffeneau-Demjanov Rearrangement |

| Starting Material | Alkyl-substituted cyclopropylmethylamine | 1-(Aminomethyl)-1-alkylcyclopropanol |

| Reagents | Sodium nitrite, aqueous acid (e.g., HCl) | Sodium nitrite, aqueous acid |

| Temperature | 0°C to room temperature | 0°C to room temperature |

| Reaction Time | Several hours to overnight | Several hours to overnight |

| Initial Product | Monoalkylcyclobutanol | Monoalkylcyclobutanone |

| Typical Yield | 40-70% | 50-80% |

[2+2] Cycloaddition of Ketenes with Alkenes

The [2+2] cycloaddition of a ketene (B1206846) with an alkene is a powerful and historically significant method for the construction of the cyclobutane ring, specifically leading to cyclobutanones. By choosing an appropriately substituted alkene, a monoalkylcyclobutanone can be prepared. The ketene, often generated in situ from an acyl chloride and a non-nucleophilic base, reacts with the alkene to form the four-membered ring.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Isopropylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of isopropylcyclobutane. Leveraging data from analogous substituted cyclobutanes and theoretical calculations, this document offers insights into the structural characteristics of this molecule, which are crucial for understanding its reactivity, physical properties, and potential applications in medicinal chemistry and materials science.

Introduction: The Structural Nuances of Substituted Cyclobutanes

Cyclobutane (B1203170) and its derivatives are of significant interest in organic chemistry due to the inherent ring strain that dictates their unique chemical behavior. The introduction of substituents, such as an isopropyl group, further influences the ring's conformation and the overall molecular geometry. Understanding these structural details is paramount for predicting reaction outcomes, designing novel molecules with specific three-dimensional arrangements, and ultimately for the development of new therapeutic agents and advanced materials.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering is a dynamic equilibrium, and the presence of a substituent like an isopropyl group influences the preferred conformation and the precise geometric parameters of the molecule.

Molecular Geometry of this compound

The Puckered Cyclobutane Ring

The defining feature of the cyclobutane ring is its non-planar, puckered conformation. This puckering is characterized by a dihedral angle, which is the angle between the two C-C-C planes of the "wings" of the butterfly. For unsubstituted cyclobutane, this angle is approximately 25-35 degrees. The presence of a substituent influences the puckering amplitude and can lead to a preference for either an axial or equatorial position of the substituent.

Bond Lengths and Bond Angles

The internal bond angles of a planar cyclobutane would be 90 degrees, a significant deviation from the ideal sp³ bond angle of 109.5 degrees, leading to substantial angle strain. The puckering of the ring slightly reduces this angle strain. The C-C bond lengths in cyclobutane are typically slightly longer than those in alkanes, a consequence of the ring strain.

For this compound, we can anticipate the following structural features based on data from analogous compounds and theoretical predictions:

-

C-C bond lengths within the ring: Expected to be in the range of 1.54 Å to 1.56 Å.

-

C-C bond length of the isopropyl group: The bond connecting the isopropyl group to the cyclobutane ring is expected to be a typical C-C single bond length, around 1.53-1.54 Å. The C-C bonds within the isopropyl group will also be in this range.

-

C-H bond lengths: Approximately 1.09-1.10 Å.

-

Internal C-C-C bond angles of the ring: Expected to be around 88-90 degrees.

-

Bond angles involving the isopropyl group: The C-C-C bond angle of the isopropyl group will be close to the tetrahedral angle. The angle between the substituent, the ring carbon it's attached to, and the adjacent ring carbons will be influenced by the ring's pucker and steric interactions.

Conformational Analysis

The isopropyl group can occupy either an axial or an equatorial position on the puckered cyclobutane ring. The equatorial conformation is generally more stable for bulky substituents to minimize steric interactions with the axial hydrogens on the same side of the ring. Therefore, it is expected that the equatorial conformer of this compound is the predominant species at room temperature.

Quantitative Structural Data

The following tables summarize the expected and theoretical bond lengths and angles for this compound. These values are derived from computational chemistry studies and by analogy to experimentally determined structures of similar molecules.

Table 1: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

| C(ring)-C(ring) | 1.54 - 1.56 |

| C(ring)-C(iso) | 1.53 - 1.54 |

| C(iso)-C(Me) | 1.53 - 1.54 |

| C-H | 1.09 - 1.10 |

Table 2: Expected Bond Angles in this compound

| Angle | Expected Angle (°) |

| C(ring)-C(ring)-C(ring) | 88 - 90 |

| H-C(ring)-H | ~109 |

| C(ring)-C(iso)-C(Me) | ~109.5 |

| H-C(iso)-C(Me) | ~109.5 |

Experimental Determination of Molecular Geometry

The precise determination of the molecular geometry of a molecule like this compound in the gas phase is typically achieved through a combination of experimental techniques and theoretical calculations. The two primary experimental methods are Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. This pattern is a function of the internuclear distances within the molecule.

-

Data Analysis: The diffraction pattern is analyzed to extract information about the bond lengths, bond angles, and dihedral angles of the molecule. This analysis often involves fitting the experimental data to a theoretical model of the molecular structure.

Microwave Spectroscopy

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or resonant cavity.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Rotational Transitions: Molecules with a permanent dipole moment will absorb microwaves at specific frequencies, corresponding to transitions between different rotational energy levels.

-

Spectral Analysis: The absorption spectrum is recorded, and the frequencies of the rotational transitions are used to determine the moments of inertia of the molecule. From the moments of inertia of the parent molecule and its isotopically substituted analogs, a precise molecular structure can be determined.

Logical Relationships and Workflows

The determination of molecular geometry involves a synergistic relationship between experimental techniques and computational chemistry.

Caption: Workflow for determining molecular geometry.

This diagram illustrates the iterative process where an initial structural model is refined by comparing predicted properties with experimental data from GED and microwave spectroscopy, as well as with results from high-level computational methods.

The conformational analysis of this compound follows a logical pathway to identify the most stable conformer.

Caption: Conformational analysis of this compound.

Conclusion

While direct experimental data for this compound is scarce, a robust model of its molecular geometry can be constructed. The molecule is characterized by a puckered cyclobutane ring, with the isopropyl group preferentially occupying the equatorial position to minimize steric strain. The bond lengths and angles are influenced by the inherent ring strain of the four-membered ring. The methodologies of gas electron diffraction and microwave spectroscopy, in conjunction with computational chemistry, provide the necessary tools for the precise determination of its three-dimensional structure. This understanding is a critical foundation for further research into the chemical and physical properties of this compound and its potential applications.

References

Solubility Characteristics of Isopropylcyclobutane in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopropylcyclobutane in a range of common laboratory solvents. Understanding the solubility of this nonpolar cycloalkane is crucial for its application in organic synthesis, as a reaction medium, or in purification processes. This document outlines available quantitative data, provides a qualitative assessment of its miscibility with common organic solvents, and details an experimental protocol for solubility determination.

Core Principles of this compound Solubility

This compound (C7H14, CAS No: 872-56-0) is a nonpolar aliphatic hydrocarbon.[1][2] Its solubility behavior is primarily governed by the principle of "like dissolves like." This principle dictates that nonpolar molecules, such as this compound, are more readily solubilized by nonpolar solvents due to favorable van der Waals interactions. Conversely, significant energy is required to disrupt the strong intermolecular forces, such as hydrogen bonding, present in highly polar solvents like water, leading to poor solubility.[3]

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Formula | Type | Solubility/Miscibility | Notes |

| Water | H₂O | Polar Protic | Insoluble (Calculated: 0.069 g/L) | Based on a calculated Log10WS of -2.16.[4] |

| Hexane | C₆H₁₄ | Nonpolar | Miscible | As a nonpolar hydrocarbon, it is expected to be fully miscible with hexane. |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Miscible | Expected to be fully miscible due to its nonpolar nature. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic (Slightly Polar) | Miscible | Generally, hydrocarbons are miscible with diethyl ether. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible | Small hydrocarbons typically show high solubility or miscibility in acetone. |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | This compound is expected to be miscible with ethanol. |

| Methanol | CH₃OH | Polar Protic | Miscible | Expected to be miscible, a common characteristic for small hydrocarbons in short-chain alcohols. |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. For nonpolar compounds like this compound in other organic solvents, miscibility is a more appropriate term than solubility.

Experimental Protocol: Determination of Liquid-Liquid Miscibility

The following protocol outlines a general method for qualitatively determining the miscibility of a liquid, such as this compound, with various solvents at ambient temperature and pressure.

Objective: To visually determine if this compound is miscible, partially miscible, or immiscible with a selection of laboratory solvents.

Materials:

-

This compound

-

Test solvents: Water, Ethanol, Methanol, Acetone, Diethyl Ether, Hexane, Toluene

-

Small, clear glass test tubes with stoppers or caps

-

Pipettes or graduated cylinders for volume measurement

-

Vortex mixer (optional)

-

Proper personal protective equipment (safety glasses, gloves, lab coat)

Procedure:

-

Preparation: Label a clean, dry test tube for each solvent to be tested.

-

Solvent Addition: Into each labeled test tube, add approximately 2 mL of the respective solvent.

-

Analyte Addition: To each test tube containing the solvent, add an equal volume (approximately 2 mL) of this compound.

-

Mixing: Securely stopper each test tube and invert it gently several times (approximately 10 inversions) to ensure thorough mixing. A brief vortexing on a low setting can also be used.

-

Observation: Allow the test tubes to stand undisturbed in a rack for at least 5 minutes. Observe the contents of each test tube against a well-lit background.

-

Interpretation of Results:

-

Miscible: A single, clear, and uniform liquid phase is observed. There is no visible interface between the two liquids.

-

Immiscible: Two distinct, separate liquid layers are formed. The less dense liquid will form the upper layer.

-

Partially Miscible: The mixture may appear cloudy or turbid, or it may initially form a single phase that separates into two layers upon standing.

-

Safety Precautions:

-

Conduct the experiment in a well-ventilated fume hood.

-

This compound and many of the organic solvents are flammable. Keep away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of liquid-liquid miscibility.

Caption: Workflow for Determining Liquid-Liquid Miscibility.

References

Unlocking Nature's Four-Membered Ring Secrets: A Technical Guide to Cyclobutane-Containing Natural Products

For Immediate Release

This technical guide provides an in-depth exploration of natural products containing the cyclobutane (B1203170) moiety, a unique structural motif that has captured the attention of researchers, scientists, and drug development professionals. These compounds, sourced from a diverse range of organisms including bacteria, fungi, plants, and marine invertebrates, exhibit a wide array of promising biological activities. This document serves as a comprehensive resource, detailing the isolation, characterization, and biological evaluation of key cyclobutane-containing natural products, with a focus on their potential as therapeutic agents.

Introduction to Cyclobutane-Containing Natural Products

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, molecules featuring the strained cyclobutane ring system represent a fascinating and challenging class of natural products. The inherent ring strain of the cyclobutane moiety often imparts unique conformational constraints and chemical reactivity, leading to potent and selective biological activities. These activities span a wide spectrum, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and neurotoxic effects.[1][2][3][4] This guide will delve into the specifics of several exemplary compounds, providing the detailed information necessary for researchers to understand and potentially harness their therapeutic potential.

Featured Cyclobutane Natural Products: A Closer Look

This section provides a detailed overview of selected cyclobutane-containing natural products, summarizing their natural source, and significant biological activities supported by quantitative data.

Piperarborenine B

Sceptrin (B1680891)

-

Natural Source: Marine sponges of the Agelas species.[9][10]

-

Biological Activity: Sceptrin exhibits a broad range of biological activities, including antimicrobial and anticancer effects. It has been shown to inhibit the motility of various cancer cell lines and disrupts the cell membranes of both prokaryotic and eukaryotic cells.[9][11][12] Its antimicrobial properties are notable, with Minimum Inhibitory Concentration (MIC) values against various bacterial strains.[13]

Penitrem A

-

Biological Activity: Penitrem A is a potent neurotoxin that causes tremors and ataxia in animals.[1][16][17][18][19] Its neurotoxic effects are attributed to its ability to modulate the release of neurotransmitters, including a significant increase in the spontaneous release of glutamate, GABA, and aspartate.[1][20] It has also been shown to block high-conductance Ca2+-activated potassium (BK) channels.[3][21]

Endiandrin A

-

Natural Source: The Australian plant Endiandra anthropophagorum.[22][23][24]

-

Biological Activity: Endiandrin A is a potent binder to the glucocorticoid receptor, exhibiting anti-inflammatory potential. It and its derivatives have been tested in glucocorticoid receptor binding assays, displaying IC50 values ranging from 0.9 to 35 μM.[23] Related compounds from the same plant have also shown cytotoxic activity against human lung carcinoma cells (A549), with (-)-dihydroguaiaretic acid having an IC50 value of 7.49 μM.[25]

Quantitative Biological Activity Data

The following table summarizes the key quantitative data for the featured cyclobutane-containing natural products, allowing for a direct comparison of their potency.

| Compound | Biological Activity | Assay | Test Organism/Cell Line | IC50 / MIC | Reference(s) |

| Piperarborenine Derivatives | Cytotoxicity | In vitro | P-388 cells | < 4 µg/mL | [8] |

| Sceptrin | Antimicrobial | MIC Assay | Carbapenem-resistant Acinetobacter baumannii (CRAB) | 12.5 µM | [13] |

| Antimicrobial | MIC Assay | Carbapenem-resistant Pseudomonas aeruginosa (CRPA) | 12.5 µM | [13] | |

| Penitrem A | Neurotoxicity (Tremors) | In vivo | Mouse | Lowest Oral Dose: 0.5 mg/kg | [3][17] |

| Neurotoxicity (Tremors) | In vivo | Mouse | ED50: 2.74 mg/kg (Oral) | [3][17] | |

| Endiandrin A | Glucocorticoid Receptor Binding | Binding Assay | N/A | 0.9 - 35 µM | [23] |

| (-)-Dihydroguaiaretic acid | Cytotoxicity | In vitro | Human lung carcinoma (A549) | 7.49 µM | [25] |

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of the featured natural products.

Isolation and Purification

-

General Workflow: The isolation of these compounds typically begins with the extraction of the source material (e.g., plant material, fungal culture, or marine sponge) with a suitable organic solvent. This is followed by a series of chromatographic steps to purify the target compound.

-

Example Protocol for Endiandrin A from Endiandra anthropophagorum:

-

Extraction: The dried and ground roots of the plant are extracted with dichloromethane (B109758) (DCM).

-

Initial Fractionation: The crude DCM extract is subjected to bioassay-guided fractionation.

-

Chromatography: The active fractions are further purified using a combination of techniques such as semi-preparative HPLC with a C18 column and Sephadex LH-20 gel permeation chromatography.[22]

-

-

Example Protocol for Penitrem A from Penicillium crustosum:

-

Fungal Culture: P. crustosum is grown on a suitable liquid medium, such as skimmed milk/potato extract/sucrose (SPS) medium, for several weeks.[4]

-

Extraction: The fungal mycelium is extracted to obtain the crude toxin.

-

Purification: The crude extract is then purified using chromatographic techniques to yield pure penitrem A.[4][15]

-

Structural Characterization

The structures of these complex natural products are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to determine the connectivity and stereochemistry of the molecule.[5][26]

Biological Activity Assays

-

Antimicrobial Activity (MIC Assay): The Minimum Inhibitory Concentration (MIC) is determined using a microdilution method in a 96-well plate format. The compound is serially diluted and incubated with the target bacterial strain. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[13][27][28]

-

Cytotoxicity Assay (MTT Assay): The half-maximal inhibitory concentration (IC50) against cancer cell lines is often determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[29][30]

-

Neurotoxicity Assessment (In Vivo): For compounds like penitrem A, neurotoxic effects are evaluated in animal models. Animals are administered the compound, and the onset, severity, and duration of symptoms like tremors and ataxia are observed and quantified.[17]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these natural products exert their biological effects is crucial for their development as therapeutic agents. This section explores the known signaling pathways affected by these compounds, visualized using Graphviz diagrams.

Penitrem A's Impact on Neurotransmitter Release

Penitrem A's neurotoxicity is linked to its ability to disrupt normal neurotransmission. It has been shown to increase the spontaneous release of both excitatory (glutamate, aspartate) and inhibitory (GABA) neurotransmitters from synaptosomes.[1] This suggests a complex interaction with the machinery of synaptic vesicle fusion and release.

Caption: Penitrem A modulates the presynaptic terminal, leading to increased spontaneous release of key neurotransmitters.

Sceptrin's Inhibition of Cancer Cell Motility

Sceptrin has been found to inhibit the motility of cancer cells, a key process in tumor metastasis.[11][12] This effect is, at least in part, due to its ability to bind to monomeric actin, suggesting a mechanism that involves the disruption of the actin cytoskeleton, which is fundamental for cell movement.

Caption: Sceptrin inhibits cell motility by binding to monomeric actin and disrupting the formation of the actin cytoskeleton.

Sceptrin's Antimicrobial Mechanism of Action

The antimicrobial activity of sceptrin is associated with its ability to disrupt cell membranes. Studies have shown that sceptrin can cause the release of potassium ions from bacterial cells and induce the lysis of red blood cells, indicating damage to the cell membrane integrity in both prokaryotic and eukaryotic cells.[9]

Caption: Sceptrin exerts its antimicrobial effect by targeting and disrupting the integrity of cell membranes.

Conclusion and Future Directions

Natural products containing the cyclobutane moiety represent a rich and underexplored area for drug discovery. The unique structural and conformational properties conferred by the four-membered ring lead to a diverse array of potent biological activities. The examples highlighted in this guide—piperarborenine B, sceptrin, penitrem A, and endiandrin A—demonstrate the potential of this class of compounds in various therapeutic areas, from oncology and infectious diseases to neurology and inflammatory disorders.

Further research is warranted to fully elucidate the mechanisms of action of these and other cyclobutane-containing natural products. A deeper understanding of their molecular targets and signaling pathways will be crucial for their optimization as drug candidates. Additionally, the development of efficient and stereoselective synthetic routes to these complex molecules will be essential for their continued investigation and potential clinical development. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of these fascinating natural products.

References

- 1. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrin-based skeleton as an actor in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of penitrem A by Penicillium crustosum isolated from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C - H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concise synthesis of piperarborenine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. baranlab.org [baranlab.org]

- 11. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. Penitrem A and Roquefortine Production by Penicillium commune - PMC [pmc.ncbi.nlm.nih.gov]